5-Methoxy-2-methylquinoline

Overview

Description

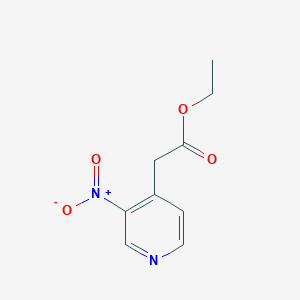

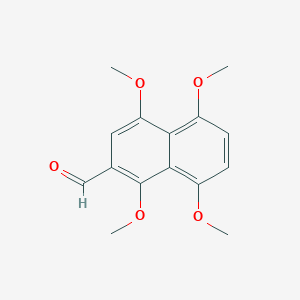

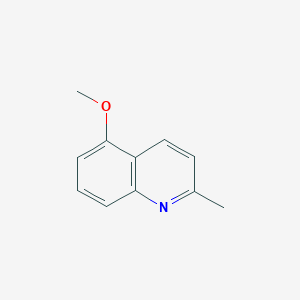

5-Methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound this compound is characterized by a methoxy group at the fifth position and a methyl group at the second position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

The primary target of 5-Methoxy-2-methylquinoline is the Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes . Over-activation or over-expression of EZH2 has been linked to many types of cancer .

Mode of Action

This compound interacts with its target, EZH2, by inhibiting its activity . This inhibition decreases the global H3K27me3 level in cells . The compound’s interaction with EZH2 results in changes in gene expression, particularly the derepression of genes that were previously silenced by EZH2.

Pharmacokinetics

Quinoline derivatives are generally known for their stability and bioavailability

Result of Action

The result of this compound’s action is a decrease in the global H3K27me3 level in cells . This can lead to changes in gene expression, potentially reversing the repression of certain genes caused by EZH2. The compound also shows good anti-viability activities against two tumor cell lines , suggesting potential anticancer effects.

Biochemical Analysis

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

One study found that a similar compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed an IC50 value of 1.2 μM against EZH2, decreased global H3K27me3 level in cells, and also showed good anti-viability activities against two tumor cell lines .

Molecular Mechanism

It is known that quinoline derivatives can interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that quinoline derivatives can have various effects over time, including changes in cellular function .

Dosage Effects in Animal Models

It is known that quinoline derivatives can have various effects at different dosages .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Quinoline derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid and a catalyst like ferrous sulfate. The reaction conditions are usually carried out at elevated temperatures to facilitate the formation of the quinoline ring.

Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone or aldehyde in the presence of an acid catalyst to form the quinoline derivative. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow reactors. The choice of method depends on the desired purity and yield of the final product. The Skraup synthesis is commonly used in industrial settings due to its robustness and scalability. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives

Scientific Research Applications

5-Methoxy-2-methylquinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

Biology: Studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.

Medicine: Investigated for its potential as an antimalarial agent due to its structural similarity to quinine and other antimalarial drugs.

Industry: Employed in the synthesis of dyes, pigments, and agrochemicals. .

Comparison with Similar Compounds

Quinoline: The parent compound, known for its antimalarial and antimicrobial properties.

2-Methylquinoline: Lacks the methoxy group, resulting in different chemical and biological properties.

5-Methoxyquinoline: Lacks the methyl group, leading to variations in reactivity and biological activity.

Uniqueness: 5-Methoxy-2-methylquinoline is unique due to the presence of both methoxy and methyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This dual substitution pattern also influences its reactivity in chemical reactions, making it a valuable compound for various applications .

Properties

IUPAC Name |

5-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-7-9-10(12-8)4-3-5-11(9)13-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPWQOOLGQWRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462590 | |

| Record name | 5-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79205-04-2 | |

| Record name | 5-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)